![molecular formula C12H12N2O B1401012 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 108651-01-0](/img/structure/B1401012.png)
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Overview
Description
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a nitrogen-containing heterocyclic compound . It is a derivative of naphthyridines, which are analogs of naphthalene . Naphthyridines are classified into six types, depending on the location of the nitrogen atoms in the benzene rings .
Synthesis Analysis
In a study, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines were obtained and their reactivity was studied . Novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino[4,5-b]quinoline derivatives, were synthesized and characterized .Molecular Structure Analysis
The molecular structure of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is complex due to the presence of multiple rings and nitrogen atoms . The structure includes a naphthyridine core, which is a nitrogen-containing heterocyclic analog of naphthalene .Chemical Reactions Analysis
In the synthesis process, a series of reactions occur, including the formation of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines . The reactivity of these compounds was studied, leading to the synthesis of novel derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can vary depending on its specific structure and the presence of any functional groups .Scientific Research Applications
Organic Chemistry Synthesis
This compound has been used in the synthesis of 10-alkylamino-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines . The process involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids and also the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .
Alzheimer’s Disease Treatment
A novel analogue of this compound has been identified as a potent phosphodiesterase 5 inhibitor with improved aqueous solubility for the treatment of Alzheimer’s Disease .
Anticancer Properties
Functionalized 1,6-naphthyridines, which can be derived from this compound, have shown a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
Sex Hormone Regulatory Agents
The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity. For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents .
Anti-HIV Agents
N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Diagnostics and Treatment of Several Human Diseases
Naphthyridines are widely used in diagnostics, in the treatment of several human diseases, in agriculture, in the industrial endeavors and in photophysical applications .
Safety And Hazards
Future Directions
Given the potential biological activities of naphthyridine derivatives, there is significant interest in further exploring the properties and potential applications of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one . This includes the development of new synthetic methods and the investigation of their potential as scaffolds for various inhibitors .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-4,13H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUBNNNBFLEJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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